3-(difluoromethyl)oxolan-3-amine hydrochloride 3-(difluoromethyl)oxolan-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2742653-30-9
VCID: VC11569159
InChI: InChI=1S/C5H9F2NO.ClH/c6-4(7)5(8)1-2-9-3-5;/h4H,1-3,8H2;1H
SMILES:
Molecular Formula: C5H10ClF2NO
Molecular Weight: 173.59 g/mol

3-(difluoromethyl)oxolan-3-amine hydrochloride

CAS No.: 2742653-30-9

Cat. No.: VC11569159

Molecular Formula: C5H10ClF2NO

Molecular Weight: 173.59 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-(difluoromethyl)oxolan-3-amine hydrochloride - 2742653-30-9

CAS No. 2742653-30-9
Molecular Formula C5H10ClF2NO
Molecular Weight 173.59 g/mol
IUPAC Name 3-(difluoromethyl)oxolan-3-amine;hydrochloride
Standard InChI InChI=1S/C5H9F2NO.ClH/c6-4(7)5(8)1-2-9-3-5;/h4H,1-3,8H2;1H
Standard InChI Key GVSWNGHQKAIWRM-UHFFFAOYSA-N
Canonical SMILES C1COCC1(C(F)F)N.Cl

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an oxolan ring (a saturated five-membered oxygen heterocycle) with a difluoromethyl (-CF2_2H) group and an amine (-NH2_2) substituent at the 3-position. Protonation of the amine with hydrochloric acid yields the hydrochloride salt, enhancing stability and solubility in polar solvents. Key structural features include:

  • Oxolan ring: Provides rigidity and influences stereoelectronic properties.

  • Difluoromethyl group: Introduces electronegativity and metabolic stability via fluorine’s inductive effects.

  • Amine hydrochloride: Facilitates salt formation, improving crystallinity for purification .

Table 1: Key Physicochemical Data

PropertyValueSource
CAS No.2742653-30-9
Molecular FormulaC5H10ClF2NO\text{C}_5\text{H}_{10}\text{ClF}_2\text{NO}
Molecular Weight173.59 g/mol
Purity≥95%
StabilityHygroscopic; store at 2–8°C

Synthesis and Manufacturing

Synthetic Routes

While no explicit protocol for 3-(difluoromethyl)oxolan-3-amine hydrochloride is published, analogous compounds suggest a multi-step approach:

  • Oxolan Ring Formation: Cyclization of 1,4-diols or epoxy precursors under acid catalysis.

  • Difluoromethyl Introduction: Electrophilic fluorination using reagents like ClCF2H\text{ClCF}_2\text{H} or deoxyfluorination agents (e.g., DAST).

  • Amine Functionalization: Reductive amination or nucleophilic substitution with ammonia equivalents.

  • Salt Formation: Treatment with HCl in solvents like methanol or dioxane .

A related patent (CN114736173A) details the synthesis of 3-(difluoromethyl)oxetane-3-amine hydrochloride, a four-membered ring analog . Although oxetane and oxolan rings differ in strain and reactivity, the patent’s methodology offers insights:

  • Step 1: LiHMDS-mediated coupling of a sulfonamide and benzenesulfonyl difluoromethyl precursor.

  • Step 2: Desulfonylation using magnesium in NaOAc/HOAc\text{NaOAc/HOAc}.

  • Step 3: HCl-mediated tert-butylsulfinyl removal, yielding the hydrochloride salt .

Table 2: Comparative Synthesis of Oxetane vs. Oxolan Derivatives

ParameterOxetane Derivative Hypothesized Oxolan Route
Ring Size4-membered5-membered
Key ReagentLiHMDS/THFDAST or ClCF2_2H
Yield94%Unreported
PurificationSilica gel chromatographyRecrystallization

Applications in Pharmaceutical Research

Role of the Difluoromethyl Group

The -CF2_2H group is a bioisostere for -CH3_3 or -OH, improving metabolic stability and membrane permeability. Fluorine’s electronegativity modulates pKa and enhances binding affinity to target proteins. For example:

  • Metabolic Stability: Fluorine reduces cytochrome P450-mediated oxidation, extending half-life in vivo.

  • Bioavailability: The difluoromethyl group’s lipophilicity (π=0.68\pi = 0.68) balances solubility and absorption.

Hypothetical Therapeutic Targets

While direct studies are lacking, structurally similar compounds exhibit:

  • Neuromodulatory Effects: Amine derivatives target GABAA_A receptors or monoamine transporters.

  • Anticancer Activity: Fluorinated amines inhibit kinases or DNA repair enzymes.

Comparative Analysis with Related Compounds

3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine Hydrochloride

This analog (CAS No. 1803604-11-6) substitutes the difluoromethyl group with a trifluoromethylbenzyl moiety. Key differences:

  • Molecular Weight: 281.7 vs. 173.59 g/mol.

  • Applications: The benzyl group enables π-stacking interactions, potentially enhancing CNS penetration.

Table 3: Structural and Functional Comparison

FeatureTarget CompoundTrifluoromethylbenzyl Analog
Substituent-CF2_2H-CH2_2-C6_6H4_4-CF3_3
LogP (Estimated)1.23.5
Therapeutic PotentialMetabolic stabilizerCNS-targeted agent

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